2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
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Description
“2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a chemical compound. It contains a pyrrolidine ring, a thiazole ring, and a methoxyphenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is another important heterocycle exhibiting various biological activities .
Molecular Structure Analysis
The molecular structure of “2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole” is characterized by a pyrrolidine ring, a thiazole ring, and a methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively .Scientific Research Applications
- Researchers have investigated the antitumor potential of thiazole derivatives. For instance, Gulsory and Guzeldemirci synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent cytotoxic effects on prostate cancer cells .
- Asano et al. designed 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective SARMs by modifying the structure of 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Compound 13, containing the pyrrolidine-thiazole scaffold, exhibited potent in vitro antipromastigote activity against Leishmania parasites .
- Thiazoles are versatile in transition metal-catalyzed reactions. For example, Suzuki–Miyaura cross-coupling, a powerful carbon-carbon bond-forming reaction, benefits from functional group tolerance and mild conditions .
Antitumor and Cytotoxic Activity
Androgen Receptor Modulators (SARMs)
Leishmaniasis Treatment
Transition Metal-Catalyzed Reactions
Stereochemistry and Drug Design
properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-19-12-4-2-3-5-13(12)22(17,18)16-8-6-11(10-16)20-14-15-7-9-21-14/h2-5,7,9,11H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEVXGAEIPQLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole |
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